5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile
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Overview
Description
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile is a complex organic compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing two nitrogen atoms in a fused ring system
Preparation Methods
The synthesis of 5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with 2-bromoacetophenone in the presence of a base can lead to the formation of the desired naphthyridine derivative. Industrial production methods may involve multi-step synthesis, including nucleophilic substitution, cyclization reactions, and purification processes to obtain the final product with high purity .
Chemical Reactions Analysis
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds
Scientific Research Applications
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in the development of new drugs and as a probe in biological assays.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other complex molecules
Mechanism of Action
The mechanism of action of 5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have different nitrogen atom arrangements and exhibit distinct biological activities.
Quinoxalines: Structurally similar but with different pharmacological profiles.
Quinazolines: Another class of nitrogen-containing heterocycles with unique therapeutic applications
Properties
CAS No. |
166331-55-1 |
---|---|
Molecular Formula |
C21H13BrN4 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
5-amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile |
InChI |
InChI=1S/C21H13BrN4/c22-20-16(12-23)19-18(21(24)26-20)15(13-7-3-1-4-8-13)11-17(25-19)14-9-5-2-6-10-14/h1-11H,(H2,24,26) |
InChI Key |
DOSQJVSHWBPYNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C(C(=NC(=C23)N)Br)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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